molecular formula C10H9ClN2O2 B1381247 methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate CAS No. 1565595-24-5

methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate

Cat. No.: B1381247
CAS No.: 1565595-24-5
M. Wt: 224.64 g/mol
InChI Key: IMBXNGMHEHVMAH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 6-chloro-1-methyl-1H-benzodiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzodiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzodiazole derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate features a benzodiazole core, which is known for its biological activity. The presence of the chloro and methyl groups enhances its reactivity and solubility, making it suitable for various chemical reactions.

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical chemistry. Its structure is conducive to the development of novel drugs, particularly in targeting specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown promise as inhibitors in cancer therapy and antimicrobial agents.

Case Study: A study published in a peer-reviewed journal demonstrated that derivatives of benzodiazole compounds exhibit significant anticancer activity by inhibiting specific pathways related to tumor growth. This compound could serve as a lead compound for further modifications to enhance efficacy and reduce toxicity.

Agrochemical Applications

Another significant area of application is in agrochemicals. The compound can be utilized to develop new pesticides or herbicides due to its ability to interfere with biological processes in pests or weeds.

Case Study: Research has indicated that benzodiazole derivatives can function as effective fungicides by disrupting the cellular processes of fungal pathogens. This compound may be explored for its potential fungicidal properties against common agricultural pathogens.

Material Science

This compound's unique chemical properties also lend themselves to applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Investigations into the electronic properties of benzodiazole-based materials have shown their potential use in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices could enhance the performance and stability of these devices.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-1H-1,3-benzodiazole-2-carboxylate: Similar structure but lacks the methyl group at the nitrogen atom.

    6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of the ester group.

    1-Methyl-1H-1,3-benzodiazole-2-carboxylate: Similar structure but lacks the chlorine atom.

Uniqueness

Methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate is unique due to the presence of both the chlorine atom and the methyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Biological Activity

Methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate (CAS: 1565595-24-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and findings from various studies.

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • Structure : The compound features a benzodiazole ring, which is known for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of benzodiazole exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have shown promising results against various pathogens.

CompoundActivityReference
Benzodiazole Derivative AMIC = 0.98 µg/mL against MRSA
Benzodiazole Derivative BModerate activity against Candida albicans

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation.

2. Anticancer Activity

The anticancer potential of benzodiazole derivatives has been extensively studied. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.1
A549 (lung cancer)0.88–1.19

While direct studies on this compound are scarce, the observed activities of related compounds suggest that it may also exhibit significant anticancer effects.

3. Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of benzodiazole derivatives. Some related compounds have shown effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer’s disease treatment.

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Compound X20.15 ± 0.4436.42 ± 0.73

These results indicate that this compound may also act as a potential inhibitor of these enzymes.

Case Studies and Research Findings

Several studies have explored the broader category of benzodiazoles and their derivatives:

Case Study: Benzodiazole Derivative Efficacy

A study evaluated the efficacy of various benzodiazole derivatives against cancer cell lines and reported significant cytotoxicity in several cases:

  • Cytotoxicity Assay Results :
    • Compounds showed IC50 values ranging from low micromolar to sub-micromolar levels across different cancer cell lines.
    • The study highlighted that structural modifications significantly influenced the biological activity of these compounds.

Research Findings

Research indicates that modifications in the benzodiazole structure can enhance biological activity:

  • Structural Influence : Substituents on the benzodiazole ring can modulate lipophilicity and electronic properties, affecting binding affinity to biological targets.

Properties

IUPAC Name

methyl 6-chloro-1-methylbenzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-13-8-5-6(11)3-4-7(8)12-9(13)10(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBXNGMHEHVMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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